Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl group, a sulfinyl group, and a spirocyclic framework
Preparation Methods
The synthesis of tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic framework: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfinyl group: This step typically involves the use of tert-butylsulfinyl chloride, which reacts with primary or secondary amines to form tert-butylsulfinamides.
Addition of the tert-butyl group: This can be done using tert-butylmagnesium chloride as a starting material.
Chemical Reactions Analysis
Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkyl halides and a strong base.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The spirocyclic framework provides structural rigidity, which can enhance binding affinity to target molecules. The tert-butyl group can influence the compound’s lipophilicity and overall stability.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include:
Tert-butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
Tert-butylsulfinyl chloride: Used in the synthesis of sulfinamides.
Tert-butyl methyl ether: Used as a solvent and in organic synthesis.
The uniqueness of this compound lies in its spirocyclic framework and the combination of functional groups, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C18H34N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3 |
InChI Key |
ZHHCNYQSLINMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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